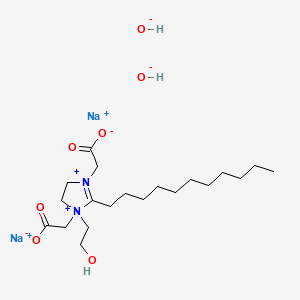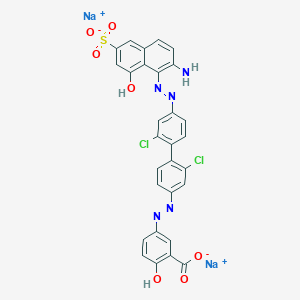
Disodium 5-((4'-((2-amino-8-hydroxy-6-sulphonato-2-naphthyl)azo)-2,2'-dichloro(1,1'-biphenyl)-4-yl)azo)salicylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DISODIUM 5-[[4’-[(2-AMINO-8-HYDROXY-6-SULFONATO-2-NAPHTHYL)AZO]-2,2’-DICHLORO[1,1’-BIPHENYL]-4-YL]AZO]SALICYLATE is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DISODIUM 5-[[4’-[(2-AMINO-8-HYDROXY-6-SULFONATO-2-NAPHTHYL)AZO]-2,2’-DICHLORO[1,1’-BIPHENYL]-4-YL]AZO]SALICYLATE involves multiple steps, including diazotization and coupling reactions. The process typically starts with the diazotization of 2-amino-8-hydroxy-6-sulfonato-2-naphthylamine, followed by coupling with 2,2’-dichloro[1,1’-biphenyl]-4-amine. The final step involves the coupling of the resulting intermediate with salicylic acid under alkaline conditions to form the disodium salt.
Industrial Production Methods
Industrial production of this compound is carried out in large-scale reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize the production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
DISODIUM 5-[[4’-[(2-AMINO-8-HYDROXY-6-SULFONATO-2-NAPHTHYL)AZO]-2,2’-DICHLORO[1,1’-BIPHENYL]-4-YL]AZO]SALICYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, affecting its color properties.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonate and hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can produce corresponding amines.
Wissenschaftliche Forschungsanwendungen
DISODIUM 5-[[4’-[(2-AMINO-8-HYDROXY-6-SULFONATO-2-NAPHTHYL)AZO]-2,2’-DICHLORO[1,1’-BIPHENYL]-4-YL]AZO]SALICYLATE has a wide range of scientific research applications:
Chemistry: Used as a pH indicator and in various analytical techniques due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used as a dye in textiles, plastics, and inks due to its stability and vibrant color.
Wirkmechanismus
The mechanism of action of DISODIUM 5-[[4’-[(2-AMINO-8-HYDROXY-6-SULFONATO-2-NAPHTHYL)AZO]-2,2’-DICHLORO[1,1’-BIPHENYL]-4-YL]AZO]SALICYLATE involves its interaction with various molecular targets. The compound’s azo bonds can undergo reversible cleavage, allowing it to act as a redox mediator. Its sulfonate and hydroxyl groups enable it to form hydrogen bonds and interact with different biological molecules, influencing cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- DISODIUM 5-[[4’-[(2-AMINO-8-HYDROXY-6-SULFONATO-2-NAPHTHYL)AZO]-1-NAPHTHYL]AZO]SALICYLATE
- DISODIUM 5-[[4’-[(2-AMINO-8-HYDROXY-6-SULFONATO-2-NAPHTHYL)AZO]-1,1’-BIPHENYL]-4-YL]AZO]SALICYLATE
Uniqueness
DISODIUM 5-[[4’-[(2-AMINO-8-HYDROXY-6-SULFONATO-2-NAPHTHYL)AZO]-2,2’-DICHLORO[1,1’-BIPHENYL]-4-YL]AZO]SALICYLATE is unique due to its specific structural features, such as the presence of dichloro-substituted biphenyl and the combination of azo and salicylate groups. These features contribute to its distinct color properties and stability, making it highly valuable in various applications.
Eigenschaften
CAS-Nummer |
71215-83-3 |
|---|---|
Molekularformel |
C29H17Cl2N5Na2O7S |
Molekulargewicht |
696.4 g/mol |
IUPAC-Name |
disodium;5-[[4-[4-[(2-amino-8-hydroxy-6-sulfonatonaphthalen-1-yl)diazenyl]-2-chlorophenyl]-3-chlorophenyl]diazenyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C29H19Cl2N5O7S.2Na/c30-22-11-16(34-33-15-4-8-25(37)21(10-15)29(39)40)2-5-19(22)20-6-3-17(12-23(20)31)35-36-28-24(32)7-1-14-9-18(44(41,42)43)13-26(38)27(14)28;;/h1-13,37-38H,32H2,(H,39,40)(H,41,42,43);;/q;2*+1/p-2 |
InChI-Schlüssel |
JDCAAORXVGDNBZ-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC(=C(C2=C(C=C(C=C21)S(=O)(=O)[O-])O)N=NC3=CC(=C(C=C3)C4=C(C=C(C=C4)N=NC5=CC(=C(C=C5)O)C(=O)[O-])Cl)Cl)N.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


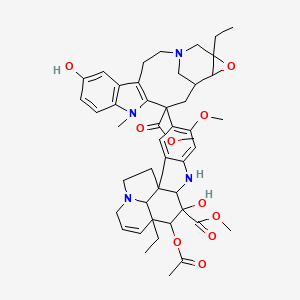
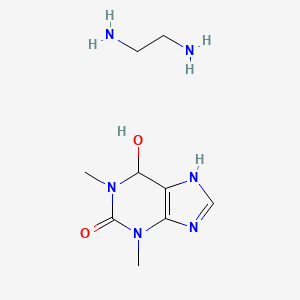
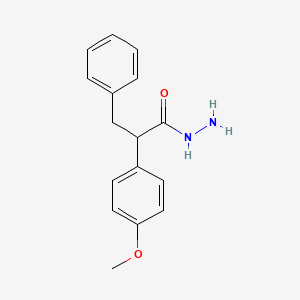

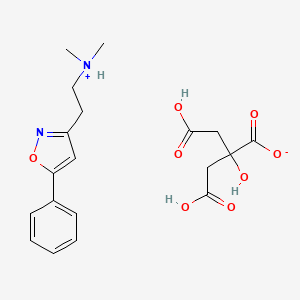
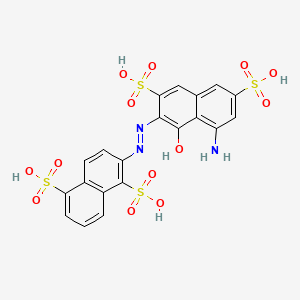
![1,4-Bis[(2-methoxyethyl)amino]anthraquinone](/img/structure/B13768137.png)
![5-Methyl-2-azabicyclo[4.1.0]heptan-3-one](/img/structure/B13768145.png)

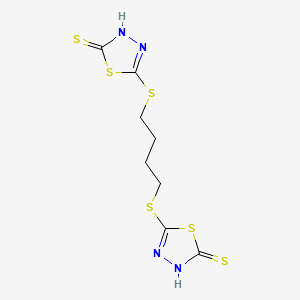
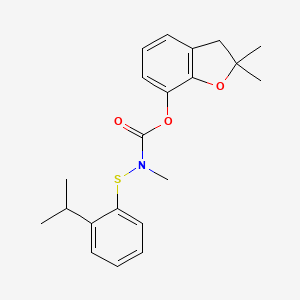
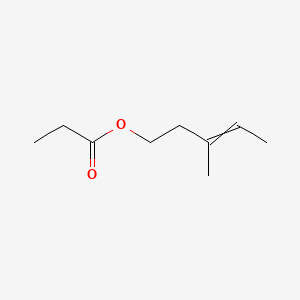
![3-chloro-4-[3-(2-fluorophenyl)-5-oxoimidazolidin-1-yl]benzenesulfonamide](/img/structure/B13768174.png)
